1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Overview
Scientific Research Applications
Synthesis and Chemical Reactivity
A study by El Bouakher et al. (2013) outlines an efficient synthesis method for novel derivatives of 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones, starting from ethyl 2-(benzylamino)acetate and related compounds. This synthesis pathway opens access to a library of bis-functionalized pyrido-1,4-diazepines, demonstrating the chemical versatility and potential for further functionalization of these compounds El Bouakher et al., 2013.
Another work by Gim et al. (2007) focuses on the practicable synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, highlighting the chemical synthesis challenges and the potential of pyridine derivatives as scaffolds for bioactive compounds Gim et al., 2007.
Potential Biological Applications
The research by Sarmiento-Sánchez et al. (2014) investigates the antimicrobial and antioxidant activities of 1H-benzoxazine-2,4-diones derived from heterocyclic anhydrides. This study indicates the relevance of these compounds in developing new antimicrobial and antioxidant agents, showing the biological application potential of such derivatives Sarmiento-Sánchez et al., 2014.
Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase (PPO) inhibitors. The study found several compounds with promising herbicidal activities, highlighting the agricultural application of these chemical frameworks Wang et al., 2017.
Catalysis and Green Chemistry
- Nikpassand et al. (2018) developed a one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a novel CuO@RHA/MCM-41 nanocomposite catalyst. This research demonstrates the compound's role in facilitating environmentally friendly chemical reactions, underscoring the importance of such molecules in green chemistry applications Nikpassand et al., 2018.
properties
IUPAC Name |
1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFENHDTBFXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540437 | |
Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
97484-73-6 | |
Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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